Scandine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandine is an organic compound with the chemical formula C12H14N2O. It is a yellow to orange-red crystal with a special aroma. This compound is a natural product of the Melodinus genus, specifically isolated from Melodinus scandens Forst . It belongs to the family of dihydroquinolinone natural products and is structurally related to the Aspidosperma alkaloids .
Preparation Methods
Chemical Reactions Analysis
Scandine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Scandine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of scandine is not well-documented. it is believed to exert its effects through interactions with various molecular targets and pathways. The structural complexity of this compound, featuring a congested cyclopentane core with multiple stereocenters, suggests that it may interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Scandine is structurally related to other dihydroquinolinone natural products and Aspidosperma alkaloids. Similar compounds include:
Meloscandonine: Another member of the Melodinus alkaloids with a similar structure to this compound.
Meloscine: A related compound that has been synthesized and studied for its biological properties.
Epimeloscine: An epimer of meloscine with slight structural differences.
This compound is unique due to its specific structural features and the challenges associated with its synthesis. The presence of multiple quaternary stereocenters and the congested cyclopentane core make this compound a particularly interesting compound for synthetic chemists .
Properties
IUPAC Name |
methyl 12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSSMMKHJYRYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.